molecular formula C28H43N3O5S2 B12744887 [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate CAS No. 174173-77-4

[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate

Cat. No.: B12744887
CAS No.: 174173-77-4
M. Wt: 565.8 g/mol
InChI Key: UYIDPTWMZFMUKR-VUCAYNMSSA-N
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Description

The compound [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a stereochemically complex molecule featuring:

  • A (2S,3S)-2-methyloxolan-3-yl carbamate group (tetrahydrofuran-derived moiety).
  • A thieno[3,2-c]pyridine core with a tert-butylcarbamoyl substituent.
  • A (2R,3R)-3-hydroxy-1-phenylsulfanylbutan-2-yl backbone.

Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous carbamate-protected amino acids and heterocycles [7].

Properties

CAS No.

174173-77-4

Molecular Formula

C28H43N3O5S2

Molecular Weight

565.8 g/mol

IUPAC Name

[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C28H43N3O5S2/c1-18-24(10-12-35-18)36-27(34)29-21(17-38-20-8-6-5-7-9-20)23(32)16-31-15-19-11-13-37-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24-,25-/m0/s1

InChI Key

UYIDPTWMZFMUKR-VUCAYNMSSA-N

Isomeric SMILES

C[C@H]1[C@H](CCO1)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC1C(CCO1)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the oxolane ring through cyclization reactions.
  • Construction of the thienopyridine core via heterocyclic synthesis.
  • Introduction of the carbamate group through carbamoylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral ligand in asymmetric catalysis.

Biology

In biology, it may serve as a probe for studying enzyme-substrate interactions or as a potential therapeutic agent.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological pathways or its potential as a drug candidate.

Industry

In industry, it may find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a) [(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
  • Key Differences: Replaces the thieno[3,2-c]pyridine ring with a pyrrolidine-dione system and introduces a benzyl group.
  • Impact: Reduced electron-deficient character compared to the thienopyridine core, altering binding affinity in enzyme inhibition assays [4].
b) N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)4-aminobenzenesulfonamido]-1-phenylbutan-2-yl]-1-[(3S)-oxolan-3-yloxy]methanimidic acid
  • Key Differences : Substitutes the carbamate with a methanimidic acid group and uses a sulfonamide linker.
  • Impact : Increased hydrophilicity and altered pharmacokinetic properties due to the sulfonamide moiety [8].
c) N-Fmoc (2S,3R)-β-methoxy phenylalanine (Fmoc-MeOPhe-OH)
  • Key Differences : Simpler backbone with a β-methoxy phenylalanine core.
  • Impact : Demonstrates the challenges of stereochemical control during O-methylation, a relevant consideration for synthesizing the target compound’s hydroxybutan-2-yl group [2].

Biological Activity

The compound [(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a complex organic molecule with potential pharmacological applications. Its structural complexity suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C31H46N2O5SC_{31}H_{46}N_{2}O_{5}S with a molecular weight of approximately 565.8 g/mol. The compound features multiple functional groups including carbamates and thienopyridines which are known for their biological activities.

Structural Features

FeatureDescription
Molecular Weight565.8 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count11

Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. The presence of the thienopyridine moiety is particularly notable as it has been associated with various pharmacological effects including anti-inflammatory and anti-cancer properties.

In Vitro Studies

Research has demonstrated that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance:

  • Antitumor Activity : Compounds related to thienopyridines have shown efficacy in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic processes, contributing to its potential therapeutic effects.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on a related thienopyridine derivative demonstrated a reduction in tumor volume by 50% in mouse models of breast cancer.
    • The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Case Study on Anti-inflammatory Effects :
    • In a rat model of arthritis, administration of a structurally similar compound resulted in decreased joint swelling and pain relief compared to control groups.

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